NBD-TMA Iodide Salt

Catalog No.
S6579309
CAS No.
287970-46-1
M.F
C11H16N5O3+
M. Wt
266.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBD-TMA Iodide Salt

CAS Number

287970-46-1

Product Name

NBD-TMA Iodide Salt

IUPAC Name

trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium

Molecular Formula

C11H16N5O3+

Molecular Weight

266.28 g/mol

InChI

InChI=1S/C11H16N5O3/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11/h4-5,12H,6-7H2,1-3H3/q+1

InChI Key

CVUNMBFLPVSENX-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-]

Canonical SMILES

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

NBD-TMA Iodide Salt, scientifically known as N,N,N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide, is a chemical compound with the molecular formula C₁₁H₁₆N₅O₃.I and a molecular weight of approximately 393.18 g/mol. This compound is characterized by its unique structure, which includes a trimethylammonium group and a nitro-substituted benzoxadiazole moiety, contributing to its distinctive properties and applications in various fields, particularly in biological and chemical research .

The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells []. This binding allows researchers to use NBD-TMA as a fluorescent probe to:

  • Monitor renal transport of organic cations: NBD-TMA's ability to mimic organic cations in the kidneys makes it a valuable tool to study their transport mechanisms [].
  • Measure gap junction coupling: NBD-TMA can pass through certain gap junctions, which are channels connecting cells. This allows researchers to assess the permeability and selectivity of these junctions [].
Due to its functional groups. The compound is known to undergo nucleophilic substitution reactions, particularly involving the iodide ion. Additionally, it can act as a fluorescent probe due to the presence of the nitro-benzoxadiazole unit, which can be excited by light and emit fluorescence. This property makes it useful in studying biological systems and chemical environments .

The biological activity of NBD-TMA Iodide Salt is primarily attributed to its ability to interact with biological molecules. It has been studied for its potential as a fluorescent marker in live-cell imaging and tracking cellular processes. The compound exhibits low toxicity and high specificity, making it suitable for various biological applications, including studying membrane dynamics and protein interactions . Furthermore, its unique structure allows it to penetrate cellular membranes effectively, enhancing its utility in biological assays.

The synthesis of NBD-TMA Iodide Salt typically involves the reaction of trimethylamine with 7-nitro-2,1,3-benzoxadiazole-4-amine under controlled conditions. The process may include the following steps:

  • Formation of the amine: Reacting 7-nitro-2,1,3-benzoxadiazole with an appropriate amine source.
  • Methylation: Introducing methyl groups using methyl iodide or another methylating agent to form the trimethylammonium salt.
  • Iodination: The final step involves adding iodine or iodide salts to form NBD-TMA Iodide Salt.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

NBD-TMA Iodide Salt has several applications across different fields:

  • Fluorescent Probes: Utilized in cell biology for tracking cellular processes and interactions.
  • Chemical Sensors: Employed in detecting specific ions or molecules due to its fluorescent properties.
  • Research: Used in studies involving membrane dynamics and protein interactions.

Its versatility makes it a valuable tool in both academic and industrial research settings .

Studies on the interactions of NBD-TMA Iodide Salt with various biomolecules have revealed its potential as a selective probe for specific targets. For instance, it has been shown to interact with lipid membranes and proteins, allowing researchers to visualize and quantify these interactions in real-time. The compound's fluorescence can be modulated based on its environment, providing insights into molecular dynamics within cells .

NBD-TMA Iodide Salt shares structural similarities with several other compounds that contain nitro-benzoxadiazole moieties or quaternary ammonium groups. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
7-NitrobenzofurazanContains a nitro group on a benzofurazan ringKnown for higher stability but less solubility
4-Nitrobenzyltrimethylammonium chlorideQuaternary ammonium salt with a nitrobenzyl groupMore soluble in organic solvents
7-Nitro-2,1,3-benzothiadiazoleSimilar nitro-substituted structureExhibits different fluorescence properties

NBD-TMA Iodide Salt is unique among these compounds due to its specific combination of trimethylammonium functionality and the benzoxadiazole moiety, which provides distinct photophysical properties suitable for biological applications .

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

266.12531439 g/mol

Monoisotopic Mass

266.12531439 g/mol

Heavy Atom Count

19

UNII

9FG884CR6X

Dates

Last modified: 11-23-2023

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